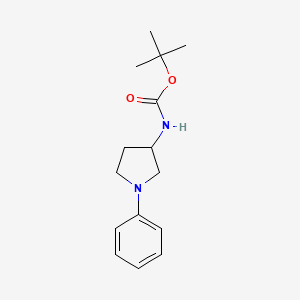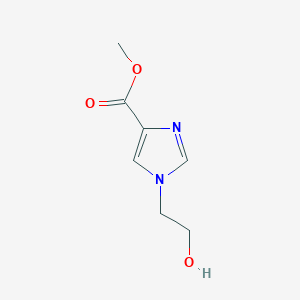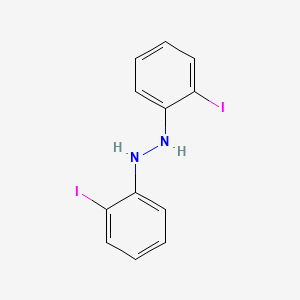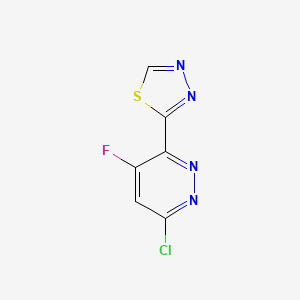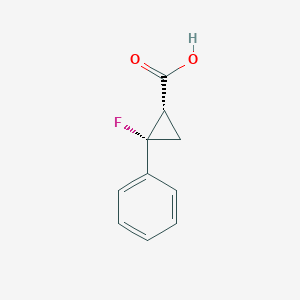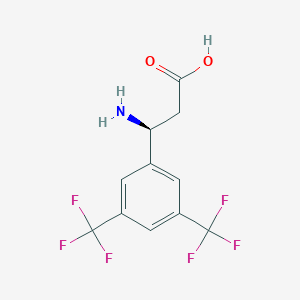
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of two trifluoromethyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to form the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced amines, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mecanismo De Acción
The mechanism by which (S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenylboronic acid: Another compound with similar trifluoromethyl groups but different functional groups.
3,5-Bistrifluoromethylhydrocinnamic acid: Shares the trifluoromethyl groups but has a different backbone structure.
Uniqueness
(S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid is unique due to its chiral center and the presence of both amino and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H9F6NO2 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-5(8(18)4-9(19)20)2-7(3-6)11(15,16)17/h1-3,8H,4,18H2,(H,19,20)/t8-/m0/s1 |
Clave InChI |
OUANSSWMRQKJHU-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@H](CC(=O)O)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



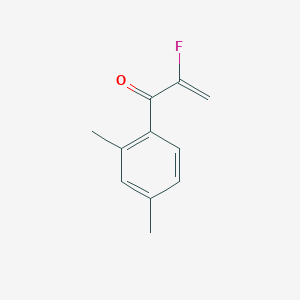
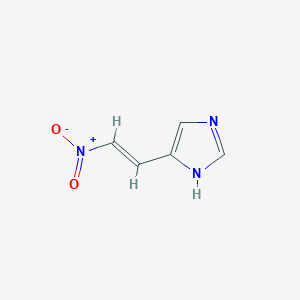
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
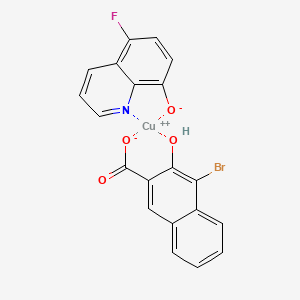
![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
